benzyl {[3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}acetate
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Overview
Description
Benzyl {[3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}acetate is an organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a benzyl group, a methoxyphenyl group, and a chromen-2-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl {[3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}acetate typically involves the reaction of 4-methoxyphenyl acetic acid with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then subjected to cyclization using a suitable catalyst to form the chromen-2-one ring structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Benzyl {[3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or methoxyphenyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl {[3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of benzyl {[3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, its antioxidant properties may contribute to its biological activities.
Comparison with Similar Compounds
Similar Compounds
- Benzyl {[3-(4-hydroxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}acetate
- Benzyl {[3-(4-ethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}acetate
- Benzyl {[3-(4-methylphenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}acetate
Uniqueness
Benzyl {[3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}acetate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility in organic solvents and may also affect its interaction with biological targets.
Properties
Molecular Formula |
C26H22O6 |
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Molecular Weight |
430.4 g/mol |
IUPAC Name |
benzyl 2-[3-(4-methoxyphenyl)-4-methyl-2-oxochromen-6-yl]oxyacetate |
InChI |
InChI=1S/C26H22O6/c1-17-22-14-21(30-16-24(27)31-15-18-6-4-3-5-7-18)12-13-23(22)32-26(28)25(17)19-8-10-20(29-2)11-9-19/h3-14H,15-16H2,1-2H3 |
InChI Key |
GXNFPRUPTYQFIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C(C=C2)OCC(=O)OCC3=CC=CC=C3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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